3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the benzoyl group and subsequent methylation. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate or urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The benzoyl group may enhance the compound’s binding affinity to its targets, while the urea moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(4-methylbenzyl)amine: This compound shares the methyl and benzyl groups but lacks the indole and urea moieties.
4-methyl-N-(4-methylbenzyl)benzamide: This compound has a similar benzoyl group but differs in the rest of its structure.
2-methyl-N-(4-(2-methylbenzoyl)amino)phenyl)benzamide: This compound has a similar benzoyl group and amide linkage but differs in the rest of its structure.
Uniqueness
N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea is unique due to its combination of an indole ring, benzoyl group, and urea moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN5O3S/c1-15-12-17(6-7-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)13-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOPHRIPSLDRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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